2-(Dimethylamino)pyrimidine-4-carbonitrile
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Overview
Description
2-(Dimethylamino)pyrimidine-4-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and a cyano group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyrimidine-4-carbonitrile typically involves the reaction of 2-chloropyrimidine with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrimidines.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the original compound.
Scientific Research Applications
2-(Dimethylamino)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Aminopyrimidine-4-carbonitrile: Similar structure but with an amino group instead of a dimethylamino group.
2-(Methylamino)pyrimidine-4-carbonitrile: Contains a methylamino group instead of a dimethylamino group.
4-(Dimethylamino)pyrimidine-2-carbonitrile: The positions of the dimethylamino and cyano groups are swapped
Uniqueness: 2-(Dimethylamino)pyrimidine-4-carbonitrile is unique due to the specific positioning of the dimethylamino and cyano groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(dimethylamino)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11(2)7-9-4-3-6(5-8)10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKZXYIGXXAQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496191 |
Source
|
Record name | 2-(Dimethylamino)pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79605-00-8 |
Source
|
Record name | 2-(Dimethylamino)pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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